Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate
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Overview
Description
2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester is an organic compound with a complex structure that includes a butenoic acid backbone, a thienyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester typically involves the reaction of 2-Butenoic acid with 3-thienyl ethylamine under specific conditions. The esterification process is carried out using methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but lacks the thienyl and amino groups.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-Amino-2-butenoic acid ethyl ester: Contains an amino group but differs in the ester group and the absence of the thienyl group.
Uniqueness
2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-Butenoic acid, 3-[[2-(3-thienyl)ethyl]amino]-, methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | >125 |
These results suggest that this compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, demonstrating potential anti-inflammatory properties. The following table summarizes the observed effects:
Cytokine | Inhibition (%) |
---|---|
TNF-alpha | 45% |
IL-6 | 30% |
IL-1 beta | 25% |
These findings indicate that this compound may be useful in treating inflammatory conditions .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the compound's activity against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation at concentrations as low as 31.25 µg/mL, highlighting its potential for treating biofilm-associated infections .
- Anti-inflammatory Research : Another study assessed the compound's effect on human macrophages exposed to lipopolysaccharides (LPS). The results showed a marked decrease in cytokine production, suggesting that it may modulate immune response effectively .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways related to inflammation and bacterial growth. Specifically, it may disrupt protein synthesis in bacteria and modulate signaling pathways in immune cells.
Properties
CAS No. |
102233-68-1 |
---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-(2-thiophen-3-ylethylamino)but-2-enoate |
InChI |
InChI=1S/C11H15NO2S/c1-9(7-11(13)14-2)12-5-3-10-4-6-15-8-10/h4,6-8,12H,3,5H2,1-2H3 |
InChI Key |
XWBYUUCXAYKOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NCCC1=CSC=C1 |
Origin of Product |
United States |
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